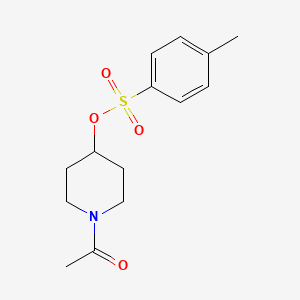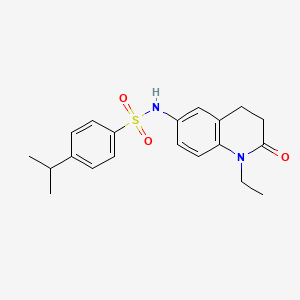![molecular formula C15H10ClFN2OS B2536613 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-16-0](/img/no-structure.png)
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
AMPA Receptor Antagonists
6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one derivatives have been explored as AMPA receptor antagonists, highlighting their potential in neuropharmacology. A study by Chenard et al. (2001) detailed the synthesis and evaluation of quinazolin-4-one derivatives as AMPA receptor inhibitors, demonstrating significant structure-activity relationships that influence their efficacy. These findings suggest potential applications in treating neurological conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegenerative diseases (Chenard et al., 2001).
Antimicrobial Agents
Another realm of application for this chemical scaffold is in the development of antimicrobial agents. Geesi et al. (2020) synthesized a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, investigating its structure and antibacterial properties. Their work indicates the potential of such compounds in creating new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Geesi et al., 2020).
Synthesis and Characterization Techniques
The synthesis and characterization of quinazolinone derivatives also contribute significantly to the field of chemical research, providing insights into the relationships between structure and activity. Kut et al. (2020) described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing methodologies that could be applied to the synthesis of other quinazolinone derivatives for various scientific applications (Kut et al., 2020).
Biological Activity and Drug Design
Further research into quinazolinone derivatives, such as the work by Kaur et al. (2010), highlights their potential biological activities, including antipsychotic and anticonvulsant effects. Such studies underline the importance of this chemical class in drug discovery and development, potentially leading to new therapeutic options for a range of disorders (Kaur et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sodium sulfide to the resulting intermediate.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium sulfide" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form the intermediate 6-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate is then treated with sodium sulfide in the presence of a suitable solvent to form the final product, 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422527-16-0 |
Formule moléculaire |
C15H10ClFN2OS |
Poids moléculaire |
320.77 |
Nom IUPAC |
6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |
Clé InChI |
RTHXGSZWBQCMSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






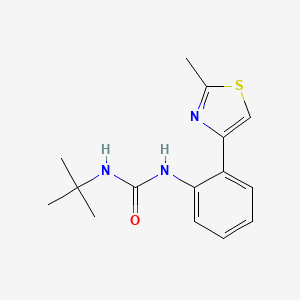
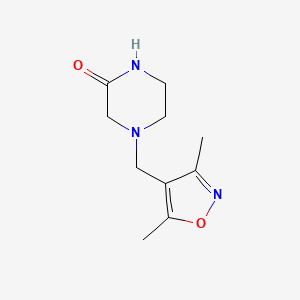
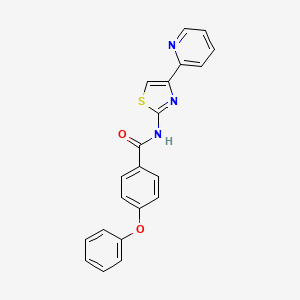

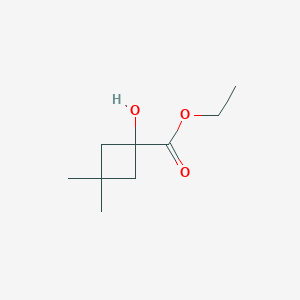
![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)
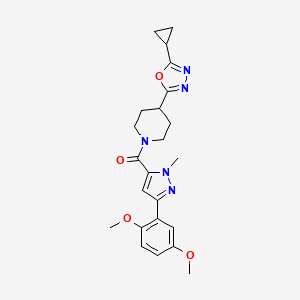
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)
